Ácido enfenámico

Descripción general

Descripción

Enfenamic acid, also known as Mefenamic acid, is a member of the fenamate group of nonsteroidal anti-inflammatory drugs (NSAIDs). It exhibits anti-inflammatory, analgesic, and antipyretic activities . It is used to treat mild to moderate pain and may also be used to treat menstrual cramps and other conditions as determined by your doctor .

Synthesis Analysis

The synthesis of Enfenamic acid involves the condensation reaction of 2,3-dimethyl aniline with o-chlorobenzoic acid in the presence of a catalyst at a certain temperature to obtain a crude product. This crude product is then refined through processes such as bleaching and crystallization in an organic solvent to obtain the finished product .Chemical Reactions Analysis

Enfenamic acid undergoes metabolism by CYP2C9 to 3-hydroxymethyl mefenamic acid, and further oxidation to a 3-carboxymefenamic acid may occur . The activity of these metabolites has not been studied. Enfenamic acid is also glucuronidated directly .Aplicaciones Científicas De Investigación

Administración de fármacos farmacéuticos

El ácido enfenámico se ha explorado por su potencial para mejorar los sistemas de administración de fármacos. La investigación indica que cuando se libera de los aerogeles de sílice, el ácido enfenámico puede influir en las propiedades físicas y químicas de los aerogeles, afectando sus características de absorción . Esta aplicación es crucial para las industrias farmacéuticas que buscan mejorar la biodisponibilidad de los fármacos de baja solubilidad.

Formulación de medicamentos pediátricos

Se ha investigado la viabilidad de la nanosuspensión de ácido enfenámico para la administración pediátrica, con un enfoque en la preparación, la caracterización y el papel de los excipientes . Esta forma de administración es particularmente importante para los fármacos con baja solubilidad acuosa, que son difíciles de formular mediante métodos convencionales.

Aplicaciones antiinflamatorias

Tromaril, como fármaco antiinflamatorio no esteroideo, ha demostrado ser prometedor en el tratamiento de los dolores articulares y la reducción de las reacciones inflamatorias de los tejidos . Se ha absorbido bien desde el intestino y se considera seguro para pacientes con diversas afecciones como la diabetes y la hipertensión.

Tratamientos oftálmicos

Se ha evaluado el ácido enfenámico por su eficacia en el tratamiento de diversas enfermedades oculares, incluidas las lesiones, las enfermedades inflamatorias como la uveítis y la cirugía posterior a la catarata . Sus fuertes propiedades antiinflamatorias lo convierten en un candidato para su uso en la práctica oftalmológica.

Química analítica

En el campo de la química analítica, el ácido enfenámico se ha caracterizado en diferentes formas, y se han desarrollado métodos para su determinación en materias primas, formas farmacéuticas e incluso suero humano . Esto es esencial para el análisis de rutina, la monitorización terapéutica y los estudios de estabilidad.

Análisis conformacional

Los estudios cinéticos de resonancia magnética nuclear de ángulo mágico de giro en estado sólido (MAS NMR) y de 13C NMR a alta presión se han utilizado para identificar la presencia de ácido enfenámico y medir las velocidades cinéticas de absorción de CO2 . Esta investigación es significativa para comprender el equilibrio conformacional del compuesto en diversos entornos.

Nanotecnología

El desarrollo de nanosuspensiones de ácido enfenámico representa un avance significativo en las aplicaciones de nanotecnología para la administración de fármacos . La fórmula de nanosuspensión optimizada ha mostrado estabilidad y un impacto biológico mejorado, lo cual es prometedor para futuras aplicaciones médicas.

Implicaciones cardiovasculares

Tromaril tiene efectos potenciales para salvar vidas para individuos en riesgo de ataques cardíacos y accidentes cerebrovasculares debido a su capacidad de bloquear la formación de coágulos sanguíneos potencialmente mortales . Además, se ha descubierto que descarga el exceso de sodio y agua, lo cual es beneficioso para las personas mayores propensas a la hipertensión.

Mecanismo De Acción

Enfenamic acid, also known as Tromaril, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties . This article will discuss the mechanism of action, pharmacokinetics, and the influence of environmental factors on Enfenamic acid.

Target of Action

Enfenamic acid primarily targets the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a significant role as major mediators of inflammation and prostanoid signaling in activity-dependent plasticity .

Mode of Action

Enfenamic acid interacts with its targets by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This inhibition results in a temporary reduction of pain symptoms .

Biochemical Pathways

Enfenamic acid affects the arachidonic acid pathway, which is central to inflammatory responses . The end product of this pathway, prostanoids, perform a wide range of physiological functions . By inhibiting prostaglandin synthetase, Enfenamic acid disrupts the production of prostanoids, thereby mitigating inflammation and pain .

Pharmacokinetics

The pharmacokinetics of Enfenamic acid involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is rapidly absorbed and distributed with a volume of distribution of 1.06 L/kg . Metabolism occurs in the liver via the CYP2C9 enzyme, and the drug is excreted in urine (~52%) and feces (~20%) as unchanged drug and metabolites . The time to peak is 2 to 4 hours, and the elimination half-life is approximately 2 hours .

Result of Action

The molecular and cellular effects of Enfenamic acid’s action primarily involve the reduction of inflammation and pain. By inhibiting the action of prostaglandin synthetase, Enfenamic acid reduces the production of prostanoids, key mediators of inflammation . This results in the temporary alleviation of pain symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Enfenamic acid. For instance, the bioavailability of Enfenamic acid from capsules is markedly influenced by the amount of water ingested with the drug in fasting subjects . A good correlation was found between the bioavailability and the amount of water ingested . Furthermore, photodecay rates of Enfenamic acid can increase in the presence of dissolved organic matter .

Direcciones Futuras

There is a study that evaluates the anti-cancer effects of Enfenamic acid and its combination with ionizing radiation against colon tumor cells in mice . This suggests that Enfenamic acid might have potential therapeutic applications in the treatment of cancer in the future.

Relevant Papers One relevant paper discusses the anti-cancer effects of Enfenamic acid and its combination with ionizing radiation against colon tumor cells in mice . Another paper discusses the physical and chemical characterization of Enfenamic acid in different pharmaceutical dosage forms and their stability studies .

Propiedades

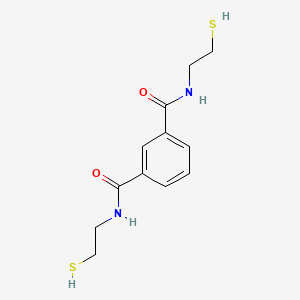

IUPAC Name |

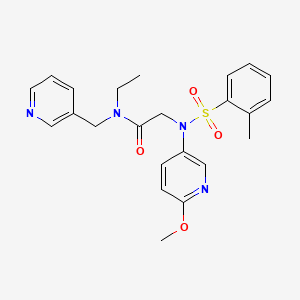

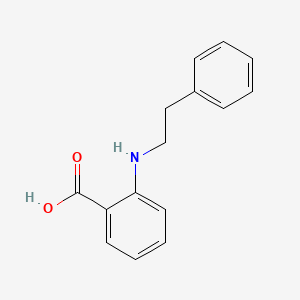

2-(2-phenylethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(18)13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNLBEFKHHCAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057693 | |

| Record name | Enfenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23049-93-6 | |

| Record name | Enfenamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23049-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enfenamic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023049936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enfenamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-phenylethyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05KO5G76R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)

![(2S,3S)-N-[(3-amino-5,6-dimethylpyrazin-2-yl)methyl]-2-[[(3S,4S)-4-[[2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]acetyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-3-methylpentanamide](/img/structure/B1671208.png)

![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1671210.png)